molecular formula C21H20ClN3O2S B2926376 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide CAS No. 946215-29-8

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

Cat. No.: B2926376
CAS No.: 946215-29-8
M. Wt: 413.92
InChI Key: OADQICYCZCIIGO-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those including pyridazine analogs, are of significant interest due to their pharmaceutical applications. The synthesis and characterization of these compounds, including chloro-substituted pyridazines, form the basis for exploring their potential in drug development. For instance, the synthesis of "6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine" involved treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, highlighting the compound's relevance in medicinal chemistry through the creation of novel heterocyclic frameworks with potential biological activities (Sallam et al., 2021).

Anticancer and Antimicrobial Activities

Research has demonstrated that certain pyridazine derivatives exhibit notable anticancer and antimicrobial properties. For example, novel pharmacophores containing the thiazole moiety, synthesized using thioamide derivatives, have been evaluated as potent anticancer agents, showing significant activity against specific cancer cell lines. This indicates the potential of pyridazine derivatives in the development of new therapeutic agents targeting cancer (Gomha et al., 2017). Similarly, pyrimidine and condensed pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, further underscoring the importance of heterocyclic compounds in addressing diverse biological challenges (Abdelghani et al., 2017).

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-28-19-6-3-2-5-18(19)23-20(26)7-4-14-25-21(27)13-12-17(24-25)15-8-10-16(22)11-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQICYCZCIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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